molecular formula C5H3BrN2O2 B15241686 4-Bromopyridazine-3-carboxylic acid

4-Bromopyridazine-3-carboxylic acid

Cat. No.: B15241686
M. Wt: 202.99 g/mol
InChI Key: ZAMXDWURTXOCNC-UHFFFAOYSA-N
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Description

4-Bromopyridazine-3-carboxylic acid (CAS 1261668-40-9) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol, this solid compound serves as a key precursor for the synthesis of diverse chemical libraries . The structure incorporates both a carboxylic acid and a bromine substituent on the pyridazine ring, offering two distinct sites for further functionalization via cross-coupling reactions and carbonyl conversion. This allows researchers to efficiently create a wide array of novel derivatives . Pyridazine cores are privileged scaffolds in pharmaceutical research, frequently found in compounds with various biological activities. As such, this reagent is primarily used in building blocks for discovering new active molecules . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or household use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrN2O2

Molecular Weight

202.99 g/mol

IUPAC Name

4-bromopyridazine-3-carboxylic acid

InChI

InChI=1S/C5H3BrN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10)

InChI Key

ZAMXDWURTXOCNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=C1Br)C(=O)O

Origin of Product

United States

Reactivity and Chemical Transformations of 4 Bromopyridazine 3 Carboxylic Acid

Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond on the pyridazine (B1198779) ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium catalysts are highly effective in mediating the reaction of aryl bromides, such as 4-Bromopyridazine-3-carboxylic acid, with a variety of coupling partners.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org First published by Akira Suzuki in 1979, this reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org While a wide variety of boronic acids are commercially available, aryltrifluoroborate salts are also effective coupling partners. wikipedia.org It is important to note that the presence of a carboxylic acid group on the aryl halide substrate can sometimes interfere with the reaction, potentially requiring optimization of the catalyst system or reaction conditions. reddit.com

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, is a cornerstone of C-C bond formation and typically exhibits excellent trans selectivity. organic-chemistry.org The mechanism proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination of HX with the aid of a base to regenerate the catalyst. organic-chemistry.org Recent advancements have expanded the scope of the Heck reaction, including solvent-free methods using high-speed ball milling, which can enhance chemoselectivity and reduce side reactions like dehalogenation. nih.govbeilstein-journals.org The use of additives like tetrabutylammonium (B224687) bromide (TBAB) can stabilize the palladium catalyst and improve yields. nih.gov

ReactionKey FeaturesTypical Components
Suzuki-Miyaura Coupling Forms C(sp²)–C(sp²) bonds. High functional group tolerance.Aryl/Vinyl Halide, Boronic Acid/Ester, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄)
Heck Reaction Forms C(sp²)–C(sp²) bonds (alkenylation). Stereoselective (typically trans).Aryl/Vinyl Halide, Alkene, Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., TEA, K₂CO₃), Ligand (e.g., PPh₃)

Nickel-Catalyzed Cross-Coupling Methods

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts can couple a broad range of electrophiles and are particularly effective in challenging transformations. They can be used to form C-C bonds through reactions analogous to the Suzuki coupling, such as the cross-coupling of carboxylic anhydrides with arylboronic acids to synthesize ketones. rsc.org

Furthermore, nickel catalysts are proficient in forming carbon-heteroatom bonds. Air-stable nickel(II) complexes have been developed that can catalyze both C-N and C-O cross-coupling reactions of aryl bromides with amines or alcohols, often activated by light, thus avoiding the need for more expensive precious metal photosensitizers. chemistryviews.org Mechanistic studies on nickel-catalyzed reactions, such as the Negishi arylation of propargylic bromides, have revealed complex pathways, sometimes involving radical chain processes and bimetallic oxidative additions, which differ from the more commonly understood palladium cycles. nih.gov

Catalyst SystemCoupling PartnersProduct TypeReference
NiCl₂(PCy₃)₂ / K₃PO₄Aryl Carbamates/Sulfamates + Arylboronic AcidsBiaryls nih.gov
Nickel(II) Naphthyridine ComplexAryl Bromides + Amines/AlcoholsAryl Amines/Ethers chemistryviews.org
Ni Catalyst / Mg / LiClAryl Sulfonium Salts + Aryl BromidesBiaryls nih.gov

Decarboxylative Coupling Strategies for Arylation

In contrast to reactions that functionalize the C-Br bond, decarboxylative coupling utilizes the carboxylic acid moiety as a synthetic handle. In these reactions, the carboxyl group is extruded as carbon dioxide, generating a reactive intermediate that then couples with a partner. This strategy represents an alternative way to form C-C bonds, effectively using the carboxylic acid as a surrogate for an organohalide. acs.org

The synergistic combination of photoredox catalysis and nickel catalysis has enabled the direct decarboxylative sp³–sp² cross-coupling of α-amino acids and α-oxy carboxylic acids with aryl halides. nih.gov In this dual catalytic system, a photosensitizer absorbs visible light and engages in a single-electron transfer (SET) to generate a radical from the carboxylic acid, which then enters the nickel catalytic cycle for coupling with the aryl halide. nih.govthieme-connect.com This approach allows for the direct conversion of biomass-derived precursors, such as amino acids, into valuable benzylic amine structures. acs.org Decarbonylative arylations, where an ester group is used to generate an acyl-metal species that then loses carbon monoxide before coupling, have also been developed, further expanding the utility of carboxylic acid derivatives in cross-coupling chemistry. nih.gov

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional group that readily undergoes classic transformations such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions of Pyridazine Carboxylic Acids

The conversion of carboxylic acids into esters and amides is fundamental in organic synthesis, as these derivatives are prevalent in pharmaceuticals and other functional materials. researchgate.netnih.gov

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. jackwestin.commasterorganicchemistry.com The reaction is an equilibrium process, and it is often necessary to remove the water formed as a byproduct to drive the reaction to completion. masterorganicchemistry.com For more sensitive or sterically hindered substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be used to form esters under milder, non-acidic conditions. orgsyn.orgorganic-chemistry.org

Amidation , the formation of an amide from a carboxylic acid and an amine, is one of the most frequently used reactions in medicinal chemistry. encyclopedia.pub Direct reaction is often difficult because the basic amine can deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt. jackwestin.com Therefore, activating agents are required. DCC is a classic choice for promoting amide bond formation. jackwestin.com Numerous other catalytic systems have been developed for direct amidation, including those based on boron, to avoid the use of stoichiometric activating agents and improve the atom economy of the process. encyclopedia.pubmdpi.com The reaction of pyridazine-3-carboxylic acid with hydrazine (B178648), via its ethyl ester, has been used to prepare pyridazine-3-carbohydrazide. datapdf.com

TransformationReagentsKey Features
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Reversible reaction; often requires removal of water. masterorganicchemistry.com
DCC/DMAP Esterification Alcohol, DCC, DMAPMild conditions; suitable for sterically hindered substrates. organic-chemistry.org
Amidation Amine, Coupling Agent (e.g., DCC) or Catalyst (e.g., Boron-based)Overcomes acid-base neutralization; widely used in peptide synthesis. jackwestin.comencyclopedia.pub

Decarboxylation Studies of Pyridazine Carboxylic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). Pyridinecarboxylic acids and their derivatives can undergo decarboxylation under certain conditions, which can be either a desired transformation or an unwanted side reaction. For instance, aromatic carboxylic acids are known to be prone to decarboxylation in high-temperature water. thieme-connect.com

The ease of decarboxylation is highly dependent on the substitution pattern of the heterocyclic ring. Studies on picolinic acids (pyridine-2-carboxylic acids) show that the reaction can proceed through different mechanisms depending on the acidity of the solution and the nature of other substituents. researchgate.net For example, 3-hydroxypicolinic acid can decarboxylate via a zwitterionic intermediate (ylide mechanism) at low acidity or through a protonated intermediate at higher acidities. researchgate.net In some cases, the presence of a specific functional group is crucial for the reaction to proceed; for example, a hydroxyl group can be essential for the decarboxylation of certain 2-pyridone-3-carboxylic acids, with its removal or protection halting the reaction. nih.gov The partial decarboxylation of pyridazine-4,5-dicarboxylic acid has been reported to yield pyridazine-4-carboxylic acid, demonstrating that this reaction can be controlled to selectively remove one of two carboxyl groups. datapdf.com

Nucleophilic Substitution Reactions on the Pyridazine Ring

The pyridazine ring is a π-deficient heterocycle, making it inherently susceptible to nucleophilic attack. The presence of a halogen atom, such as bromine, at the C4 position further activates the ring for nucleophilic aromatic substitution (SNAr). In this compound, the C4 position is particularly electrophilic due to the electron-withdrawing effects of the adjacent ring nitrogen atom (at N1) and the carboxylic acid group at the C3 position.

The most common mechanism for this transformation is the addition-elimination (SN(AE)) pathway. wur.nl In this process, a nucleophile adds to the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product.

A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse array of substituted pyridazine derivatives. These reactions are fundamental for building more complex molecular libraries from pyridazine scaffolds. nih.govnih.gov For instance, studies on related polysubstituted pyridazinones show that sequential nucleophilic substitution is a viable strategy for creating polyfunctional systems. nih.gov Research on 4,6-dichloropyridazine-3-carboxylate has demonstrated that nucleophilic substitution occurs with high regioselectivity at the C4 position, highlighting its enhanced reactivity. mdpi.com

Common nucleophilic substitution reactions at the C4 position of this compound are summarized in the table below.

NucleophileReagent ExampleProduct Type
AminesR-NH₂ (e.g., Aniline, Morpholine)4-Amino-pyridazine-3-carboxylic acid derivatives
AlkoxidesR-ONa (e.g., Sodium methoxide)4-Alkoxy-pyridazine-3-carboxylic acid derivatives
ThiolatesR-SNa (e.g., Sodium thiophenoxide)4-Thioether-pyridazine-3-carboxylic acid derivatives

Electrophilic Aromatic Substitution Reactions on Halogenated Pyridazines

Electrophilic aromatic substitution (EAS) reactions are exceedingly difficult on the pyridazine ring system. The presence of two electron-withdrawing nitrogen atoms in the ring significantly reduces its electron density, thereby deactivating it towards attack by electrophiles. This deactivation is a general characteristic of π-deficient azines like pyridine (B92270) and pyridazine.

In the specific case of this compound, the ring is further deactivated by the presence of two electron-withdrawing substituents: the bromo group and the carboxylic acid group. Both of these groups pull electron density away from the aromatic system, rendering it even less nucleophilic and thus highly unreactive towards common electrophiles used in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Any attempt to force such a reaction would likely require extremely harsh conditions, which could lead to decomposition of the starting material rather than the desired substitution. Therefore, electrophilic aromatic substitution is not considered a synthetically useful pathway for the functionalization of this compound.

Chemo- and Regioselectivity in Transformations of this compound

Chemoselectivity and regioselectivity are critical considerations in the chemical manipulation of this compound, as it possesses two distinct reactive sites: the C-Br bond and the carboxylic acid group.

Regioselectivity: As discussed in section 3.3, nucleophilic aromatic substitution is highly regioselective. The electronic activation provided by the ring nitrogens and the C3-carboxylic acid group strongly directs incoming nucleophiles to attack the C4 position, leading to the displacement of the bromide ion. Alternative substitution patterns are generally not observed under typical SNAr conditions.

Chemoselectivity: The more significant challenge is chemoselectivity—controlling which functional group reacts. The outcome of a reaction depends entirely on the nature of the reagents and the conditions employed.

Reaction at the C-Br Bond: Strong nucleophiles, particularly soft nucleophiles like amines and thiols, will preferentially attack the electrophilic C4 carbon of the pyridazine ring, resulting in nucleophilic aromatic substitution. This pathway is favored under basic or neutral conditions.

Reaction at the Carboxylic Acid Group: The carboxylic acid group can undergo its characteristic reactions, such as conversion to an ester, amide, or acid chloride. These transformations typically require specific reagents that are not strongly nucleophilic towards the aromatic ring. For example, esterification is achieved using an alcohol in the presence of an acid catalyst, while conversion to an acid chloride is accomplished with thionyl chloride (SOCl₂).

The selective transformation of one functional group in the presence of the other is a key synthetic strategy. For instance, the carboxylic acid can be protected as an ester before carrying out nucleophilic substitution on the ring. Subsequently, the ester can be hydrolyzed back to the carboxylic acid if desired.

Modern synthetic methods, such as visible-light-induced photoredox catalysis, offer alternative chemo- and regioselective pathways by enabling the decarboxylative functionalization of carboxylic acids. nih.govnih.gov In such reactions, the carboxylic acid itself can be used as a traceless activation group to form new carbon-carbon or carbon-heteroatom bonds, representing a completely different mode of reactivity. nih.govrowan.eduprinceton.edu

The table below illustrates the chemoselective transformations possible for this compound.

Reagent(s)Target Functional GroupReaction TypeProduct
R-NH₂ (e.g., Morpholine)C-Br BondNucleophilic Aromatic Substitution4-(Morpholin-4-yl)pyridazine-3-carboxylic acid
R-OH, H⁺ (e.g., Methanol, H₂SO₄)Carboxylic AcidFischer EsterificationMethyl 4-bromopyridazine-3-carboxylate
SOCl₂Carboxylic AcidAcid Chloride Formation4-Bromopyridazine-3-carbonyl chloride

Derivatives and Analogues of 4 Bromopyridazine 3 Carboxylic Acid

Synthesis of Substituted Pyridazine-3-carboxylic Acid Derivatives

The synthesis of substituted pyridazine-3-carboxylic acid derivatives often involves multi-step processes that leverage the reactivity of the pyridazine (B1198779) ring and its substituents. A common strategy begins with more readily available precursors, such as 4-bromo-pyridazine-3,6-dione. nih.gov This starting material can undergo a series of reactions, including amination and palladium-catalyzed cross-coupling reactions, often facilitated by microwave irradiation, to efficiently produce 4,6 or 5,6 disubstituted 3-aminopyridazines. nih.gov

Another versatile approach involves the three-component synthesis of substituted pyridylacetic acid derivatives. acs.org This method utilizes the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and then as electrophiles to facilitate ring-opening and decarboxylation. acs.org This process allows for the creation of diverse pyridylcarboxylate derivatives. acs.org

The functionalization of the pyridazine ring can also be achieved through various other methods. For instance, introducing functionalities like bromine, iodine, enol, nitro, cyano, and methyl groups can significantly enhance the reactivity and regioselectivity of the pyridazine ring, expanding its potential for creating diverse compound libraries. researchgate.net

Table 1: Synthetic Approaches to Substituted Pyridazine-3-carboxylic Acid Derivatives

Starting MaterialKey ReactionsProductsReference
4-Bromo-pyridazine-3,6-dioneAmination, Palladium-catalyzed cross-coupling4,6 or 5,6 disubstituted 3-aminopyridazines nih.gov
Pyridine-N-oxides, Meldrum's acid derivativesNucleophilic substitution, Ring-opening, DecarboxylationSubstituted pyridylacetic acid derivatives acs.org
PolychloropyridazinesAmination, Palladium cross-coupling reactionsAminopyridazine sub-series researchgate.net

Development of Bromopyridazine Analogs with Modified Substitution Patterns

The development of bromopyridazine analogs with tailored substitution patterns is a key area of research. These modifications are often designed to explore structure-activity relationships in various biological targets. A notable example is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives through a Suzuki cross-coupling reaction. mdpi.com This reaction involves coupling the synthesized amide with various boronic acids to introduce different aryl groups. mdpi.com

Furthermore, the synthesis of 3-bromo-pyridazines with high regiocontrol can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers. organic-chemistry.org This method provides a reliable route to functionalized pyridazines. organic-chemistry.org The strategic introduction of different functionalities onto the pyridazine ring, such as halogens, significantly increases the potential for creating a wide range of analogs with distinct properties. researchgate.net

Functionalization of the Pyridazine Core for Diverse Chemical Structures

The inherent chemical properties of the pyridazine core make it a versatile scaffold for building diverse chemical structures. researchgate.net Its electron-deficient nature facilitates a variety of chemical transformations. researchgate.net For instance, the introduction of different functional groups like bromine, iodine, and others can enhance reactivity and regioselectivity, paving the way for combinatorial chemistry approaches to generate large libraries of compounds. researchgate.net

The functionalization can be directed at different positions of the pyridazine ring. Commercially available 3,6-dichloropyridazine, for example, offers a wide range of reactivities, enabling access to 4-functionalized systems through methods like vicarious nucleophilic substitution, halogenation, and metalation/alkylation. researchgate.net The ability to introduce various substituents onto the pyridazine core is fundamental to creating molecules with tailored electronic and steric properties, which is crucial for applications in drug discovery and materials science. nih.govlifechemicals.com

Spectroscopic and Structural Characterization Methodologies for 4 Bromopyridazine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-Bromopyridazine-3-carboxylic acid, both ¹H and ¹³C NMR would provide critical information.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals for the protons on the pyridazine (B1198779) ring would confirm their relative positions. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a characteristic downfield chemical shift, typically around 12 ppm, though its exact position can be influenced by solvent and concentration. pressbooks.pub

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms in the pyridazine ring and the carboxyl group would each produce a distinct signal, with their chemical shifts indicating their electronic environment. pressbooks.pub The carboxyl carbon, for instance, typically resonates in the range of 165-185 ppm. pressbooks.pub

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H (ring)7.5 - 9.0Doublet, DoubletThe exact shifts and coupling constants would depend on the specific isomer and solvent.
¹H (COOH)~12Singlet (broad)Position is dependent on solvent and concentration. pressbooks.pub
¹³C (ring)120 - 160-Chemical shifts are influenced by the bromine and carboxylic acid substituents.
¹³C (COOH)165 - 185-Characteristic chemical shift for a carboxylic acid carbon. pressbooks.pub

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₅H₃BrN₂O₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight, which is approximately 217.94 g/mol . The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Electron impact (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Fragmentation of the pyridazine ring could also occur, providing further structural clues.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. echemi.com A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. pressbooks.pubopenstax.org The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp peak between 1700 and 1725 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending vibrations would also be present, typically in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. spectroscopyonline.com Vibrations associated with the pyridazine ring would also be observed.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C and C-N stretching vibrations of the pyridazine ring are expected to be strong in the Raman spectrum. While the O-H stretch is typically weak in Raman, the C=O stretch will be present. Analysis of the Raman spectra of related compounds, such as 3,4,9,10-perylene-tetracarboxylic-dianhydride, has been used to interpret vibrational modes. aps.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (very broad) pressbooks.pubopenstax.orgWeak
Carboxylic AcidC=O Stretch1700-1725 (strong) spectroscopyonline.comModerate to Strong
Carboxylic AcidC-O Stretch1320-1210 spectroscopyonline.com-
Carboxylic AcidO-H Bend960-900 (broad) spectroscopyonline.com-
Pyridazine RingRing VibrationsVarious bands in the fingerprint regionStrong bands

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

For a related compound, the process would involve growing a single crystal of high quality. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. youtube.comyoutube.com The data from the diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined. This provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components of a mixture. A suitable reversed-phase HPLC method would likely use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for purity assessment.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of carboxylic acids, often after derivatization to increase their volatility. nih.govnih.gov For this compound, derivatization to an ester, for example, would make it more amenable to GC analysis. The resulting chromatogram would show a peak for the derivatized compound, and its purity could be determined by comparing the area of this peak to the areas of any impurity peaks.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation between the product and any starting materials or byproducts. The retention factor (Rf) value of the spot corresponding to this compound would be a characteristic property under the specific TLC conditions.

Computational and Theoretical Investigations of 4 Bromopyridazine 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

No specific Density Functional Theory (DFT) studies or other quantum chemical calculations for 4-Bromopyridazine-3-carboxylic acid have been identified.

Electronic Structure and Reactivity Predictions

Information regarding the electronic structure and reactivity predictions derived from quantum chemical calculations for this specific molecule is not available.

Conformational Analysis and Tautomerism

No published studies on the conformational analysis or tautomerism of this compound were found.

Molecular Modeling and Simulation Approaches for Intermolecular Interactions

There is no available research on the use of molecular modeling and simulation to understand the intermolecular interactions of this compound.

Reaction Mechanism Elucidation through Computational Methods

No computational studies elucidating the reaction mechanisms involving this compound have been reported in the searched scientific literature.

Applications of 4 Bromopyridazine 3 Carboxylic Acid in Organic Synthesis and Materials Science

Utilization as a Key Building Block for Heterocyclic Compound Synthesis

The presence of reactive sites on the pyridazine (B1198779) ring, namely the bromine atom and the carboxylic acid, makes 4-bromopyridazine-3-carboxylic acid an excellent precursor for the construction of more complex heterocyclic systems. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the carboxylic acid group can be converted into a variety of other functional groups.

One notable application is in the synthesis of substituted pyridazines. For instance, an efficient method for the preparation of 4,6 or 5,6 disubstituted 3-aminopyridazines utilizes a related compound, 4-bromo-pyridazine-3,6-dione, in combination with amination and palladium-catalyzed cross-coupling reactions. nih.gov This highlights the utility of the bromopyridazine scaffold in building libraries of substituted pyridazine derivatives, which are of interest in medicinal chemistry.

The synthesis of various pyridazine derivatives has been explored through different methodologies. organic-chemistry.org These include Lewis acid-mediated inverse electron demand Diels-Alder reactions to create functionalized pyridazines and copper-promoted cyclizations of β,γ-unsaturated hydrazones to yield 1,6-dihydropyridazines, which can be further oxidized to pyridazines. organic-chemistry.org These synthetic strategies underscore the importance of pyridazine-containing building blocks in accessing a diverse range of heterocyclic structures.

The reactivity of the bromine atom is central to its role as a building block. It can be substituted through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the facile introduction of various substituents onto the pyridazine core, leading to the generation of diverse molecular architectures.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use as a building block, this compound and its derivatives serve as key intermediates in the multi-step synthesis of complex organic molecules. These molecules often possess significant biological activity or are designed for specific applications in materials science.

For example, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have shown antibacterial activities, involves the coupling of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline. mdpi.com Subsequent Suzuki cross-coupling reactions on the bromo-substituted aromatic ring allow for the introduction of various aryl groups, demonstrating the importance of bromo-aryl intermediates in generating molecular diversity for biological screening. mdpi.com

Similarly, derivatives of 4H-benzo[b] nih.govmdpi.comthiazine-3-carboxylic acid are synthesized through the coupling of aminothiols and bromopyruvates. beilstein-journals.org These benzothiazine compounds are valuable in medicinal chemistry due to their wide range of pharmacological properties. beilstein-journals.org The synthesis of these complex heterocyclic systems often proceeds through intermediates where a bromine atom is strategically positioned for further functionalization.

The synthesis of 1-(4-bromophenyl)-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid has been reported as a potential antibacterial agent, highlighting the role of brominated pyridazine intermediates in the development of new therapeutic agents. researchgate.net

Role in the Development of New Catalytic Systems and Ligand Design

The nitrogen atoms within the pyridazine ring of this compound and its derivatives can act as coordination sites for metal ions. This property makes them attractive candidates for the design of novel ligands for catalysis. The electronic properties of the pyridazine ring can be tuned by the substituents, which in turn can influence the catalytic activity of the resulting metal complex.

Ruthenium complexes with pyridazine-3-carboxylic acid have been synthesized and characterized, demonstrating the ability of the pyridazine moiety to bind to metal centers. mdpi.com In these complexes, the ligand coordinates to the ruthenium ion in a bidentate fashion through a nitrogen atom of the pyridazine ring and one of the carboxylate oxygens. mdpi.com Such complexes have been investigated for their anti-biofilm activity. mdpi.com

The development of new catalytic systems often relies on the rational design of ligands that can stabilize a metal center and promote a specific chemical transformation. The pyridazine framework offers a versatile platform for ligand design, where the substituents can be modified to fine-tune the steric and electronic environment around the metal.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The functional groups present in this compound make it a promising candidate for the construction of well-defined supramolecular architectures.

The carboxylic acid group is a well-known hydrogen bond donor and acceptor, while the nitrogen atoms of the pyridazine ring can also participate in hydrogen bonding. Furthermore, the bromine atom can engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The combination of these interactions can be exploited to direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. nih.gov

Research has shown that the interplay of hydrogen bonds and halogen bonds can be used to construct extended molecular solid-state networks with predictable connectivity. nih.gov For instance, co-crystals of bromo-substituted benzoic acids with aminopyrimidines have been shown to assemble through a combination of hydrogen bonding between the carboxylic acid and aminopyrimidine moieties and halogen bonding between the bromine atom and a nitrogen atom. nih.gov This demonstrates the potential of utilizing bromo-substituted heterocyclic carboxylic acids as building blocks for crystal engineering and the design of new materials with desired solid-state structures and properties.

The self-assembly of peptides and other organic molecules into nanostructures is another area where pyridazine derivatives could find application. nih.gov The ability to form specific intermolecular interactions can guide the formation of nanotubes, nanospheres, and other complex architectures. nih.gov

Future Directions and Emerging Research Avenues for 4 Bromopyridazine 3 Carboxylic Acid

Development of Novel Catalytic Transformations for Derivatization

The derivatization of the 4-Bromopyridazine-3-carboxylic acid scaffold is a key area of research, with a strong focus on the development of novel catalytic transformations. The presence of a bromo substituent on the electron-deficient pyridazine (B1198779) ring makes it an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups.

Palladium-catalyzed reactions have been a cornerstone in the functionalization of pyridazine systems. Methodologies such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are expected to be increasingly applied to this compound. Research on related bromopyridazinone derivatives has shown unexpectedly high reactivity in palladium-catalyzed aminocarbonylation reactions, suggesting that this compound could also be a highly reactive substrate for the synthesis of a wide range of amides. The development of more efficient and selective palladium catalysts, including those with specialized ligand systems, will be crucial in expanding the scope of these transformations.

The following table summarizes potential catalytic transformations for the derivatization of this compound:

Catalytic TransformationPotential Reagents/CatalystsExpected Product Class
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), baseAryl/heteroaryl-substituted pyridazine-3-carboxylic acids
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts (e.g., PdCl₂(PPh₃)₂, CuI), baseAlkynyl-substituted pyridazine-3-carboxylic acids
Heck CouplingAlkenes, Pd catalyst (e.g., Pd(OAc)₂), baseAlkenyl-substituted pyridazine-3-carboxylic acids
Buchwald-Hartwig AminationAmines, Pd catalyst with specialized ligands (e.g., Buchwald ligands), baseAmino-substituted pyridazine-3-carboxylic acids
AminocarbonylationCarbon monoxide, amines, Pd catalystPyridazine-3-carboxamides with functionalization at the 4-position
C-H ActivationTransition metal catalysts (e.g., Ru, Rh, Ir) with directing groupsSite-selective functionalization of the pyridazine ring

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are set to revolutionize the way this compound and its derivatives are produced. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. For the synthesis and derivatization of pyridazine-based compounds, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

The integration of this compound into multi-step continuous flow systems will allow for the telescoping of reaction sequences, where intermediates are generated and consumed in a continuous stream without the need for isolation and purification. This approach is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. For instance, the catalytic transformations discussed in the previous section could be adapted to flow reactors, potentially leading to more efficient and safer processes.

Automated synthesis platforms, coupled with high-throughput screening, will accelerate the discovery of new derivatives of this compound with desired properties. By systematically varying reaction partners and conditions, large libraries of compounds can be synthesized and evaluated for their biological activity or material properties. This will be particularly valuable in drug discovery and materials science, where the rapid exploration of chemical space is essential.

Key areas for future research in this domain include:

Development of robust and scalable flow reactors specifically designed for the synthesis and functionalization of pyridazine derivatives.

Integration of in-line analytical techniques (e.g., NMR, IR, MS) for real-time reaction monitoring and optimization.

Application of machine learning and artificial intelligence to predict optimal reaction conditions and guide the automated synthesis of novel compounds.

Exploration of Sustainable Synthetic Pathways and Atom Economy

The development of sustainable synthetic methodologies is a critical aspect of modern chemistry, and the synthesis of this compound and its derivatives is no exception. Future research will increasingly focus on "green" chemistry principles to minimize the environmental impact of these processes.

A key area of exploration is the development of metal-free synthetic routes. While transition metal catalysis is powerful, it often involves the use of expensive and potentially toxic metals. Metal-free alternatives, such as organocatalysis or photocatalysis, can provide more sustainable pathways for the synthesis and functionalization of pyridazines. For example, inverse-electron-demand Diels-Alder reactions of 1,2,4,5-tetrazines with various dienophiles offer a metal-free approach to constructing the pyridazine ring.

Multicomponent reactions (MCRs) are another promising strategy for improving the sustainability of pyridazine synthesis. MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which significantly reduces the number of synthetic steps, solvent usage, and waste generation.

The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the starting materials are incorporated into the final product, will be a guiding principle in the design of new synthetic routes. Reactions that proceed with high atom economy, such as addition and cycloaddition reactions, will be favored over those that generate significant amounts of byproducts.

The use of greener solvents, such as water, ionic liquids, or supercritical fluids, and the development of solvent-free reaction conditions will also be crucial in reducing the environmental footprint of pyridazine chemistry. Biocatalysis, utilizing enzymes to perform specific chemical transformations, represents another exciting avenue for the sustainable synthesis of pyridazine derivatives, offering high selectivity and mild reaction conditions.

Advanced Materials Applications and Functional Polymers

The unique electronic and structural properties of the pyridazine ring make this compound an attractive building block for the development of advanced materials and functional polymers. The electron-deficient nature of the pyridazine core, combined with the potential for diverse functionalization, opens up possibilities for creating materials with tailored optical, electronic, and thermal properties.

One emerging application is in the field of heat-resistant and flame-retardant polymers . The incorporation of pyridazine units into polymer backbones, for example in phthalonitrile resins, has been shown to enhance their thermal stability and flame retardancy. The nitrogen atoms in the pyridazine ring can act as char-forming agents, which helps to insulate the underlying material from heat and prevent the spread of fire.

In the realm of organic electronics , pyridazine-containing polymers are being explored for their potential use in organic solar cells and other electronic devices. The electron-withdrawing nature of the pyridazine ring can be utilized to tune the HOMO and LUMO energy levels of conjugated polymers, which is crucial for optimizing their performance in photovoltaic applications. The ability to functionalize the pyridazine core allows for the fine-tuning of these electronic properties.

Furthermore, this compound can be used in the solid-phase synthesis of pyridazine derivatives , where the carboxylic acid group is used to anchor the molecule to a polymer support. This approach facilitates the purification of reaction products and allows for the automation of multi-step synthetic sequences.

The pyridazine moiety is also being investigated as a component of energetic materials . The high nitrogen content of the pyridazine ring contributes to a high heat of formation, which is a key characteristic of energetic compounds. By incorporating other energetic functional groups, such as nitro or azido groups, onto the pyridazine scaffold, novel high-performance energetic materials can be designed.

The following table highlights potential applications of this compound in advanced materials:

Application AreaRationale for UsePotential Material Type
Heat-Resistant MaterialsHigh thermal stability and char-forming ability of the pyridazine ring.Phthalonitrile resins, polyimides
Organic PhotovoltaicsElectron-withdrawing nature of the pyridazine ring for tuning energy levels.Conjugated polymers for solar cells
Polymer-Supported SynthesisCarboxylic acid group for attachment to a solid support.Polymer-bound reagents and catalysts
Energetic MaterialsHigh nitrogen content and heat of formation.Nitrogen-rich energetic compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromopyridazine-3-carboxylic acid, and how can reaction yields be maximized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, as demonstrated in brominated pyridine derivatives . Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance reactivity. Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology : Employ 1H^1H/13C^{13}C NMR to confirm substitution patterns and purity. IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm1^{-1}). Single-crystal X-ray diffraction (XRD) resolves molecular geometry and hydrogen-bonding networks, as shown in structurally analogous bromopyridinecarboxylic acids . Mass spectrometry (ESI-TOF) validates molecular weight.

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC-UV and compare with freshly synthesized batches. Use 1H^1H NMR to detect decomposition products like dehalogenated derivatives .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in metal-catalyzed reactions?

  • Methodology : Apply density functional theory (DFT) to model transition states and electron density maps. Focus on bromine’s leaving-group potential and the carboxylic acid’s directing effects in Suzuki-Miyaura couplings. Compare with crystallographic data to validate computational predictions .

Q. How do structural modifications at the pyridazine ring influence the biological activity of this compound derivatives?

  • Methodology : Synthesize analogs with substituents at C-5 or C-6 positions and evaluate antifungal/antibacterial activity via microbroth dilution assays (MIC values). Use molecular docking to map interactions with target enzymes (e.g., fungal CYP51), correlating steric/electronic effects with bioactivity .

Q. What experimental approaches resolve contradictions in reported solubility and reactivity data for this compound?

  • Methodology : Systematically test solubility in polar aprotic (DMSO, DMF) vs. protic (MeOH, H2 _2O) solvents. Use kinetic studies (UV-vis spectroscopy) to compare reaction rates in different media. Replicate conflicting studies under controlled conditions to identify variables like trace metal impurities or moisture content .

Methodological Considerations Table

TechniqueApplication ExampleKey Reference
XRDResolving hydrogen-bonded dimerization
DFT ModelingPredicting regioselectivity in cross-couplings
HPLC-UV/PDAQuantifying degradation products
Microbroth DilutionAssessing antifungal MIC values

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.